molecular formula C7H11N3 B2644686 5-Isopropylpyrimidin-4-amine CAS No. 5000-30-6

5-Isopropylpyrimidin-4-amine

Cat. No.: B2644686
CAS No.: 5000-30-6
M. Wt: 137.186
InChI Key: ZEMXZZXNCQCJML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Isopropylpyrimidin-4-amine (CAS Number: 5000-30-6) is an aminopyrimidine derivative with the molecular formula C7H11N3 and a molecular weight of 137.18 g/mol . This compound features an amino group at the 4-position and an isopropyl substituent at the 5-position of the pyrimidine ring, a core structure of significant importance in medicinal and organic chemistry . The pyrimidine scaffold is a fundamental building block in nucleic acids and is present in a wide range of pharmacologically active molecules . As part of the aminopyrimidine class, this compound serves as a versatile intermediate in organic synthesis. The amino group can act as a nucleophile or be further modified, allowing for the construction of more complex molecular architectures for research applications . While specific biological data for 5-Isopropylpyrimidin-4-amine is limited in the public domain, pyrimidine derivatives, in general, are extensively investigated for their diverse biological activities. These include potential anti-inflammatory, antimicrobial, and antiviral properties . Notably, related 5-substituted 2-amino-4,6-dichloropyrimidines have demonstrated potent anti-inflammatory effects by inhibiting immune-activated nitric oxide (NO) production in scientific studies . This suggests that the 5-isopropyl substitution pattern on a pyrimidine ring is a structure of interest in biological screening. Researchers value this compound primarily as a synthetic building block for developing novel molecules in drug discovery and materials science . Hazard Statements: H302-H312-H332 . Precautionary Statements: P280 . For research purposes only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5(2)6-3-9-4-10-7(6)8/h3-5H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMXZZXNCQCJML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=CN=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-isopropyl-4-pyrimidinamine molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthetic Architectures, and Pharmaceutical Utility

Executive Summary

5-Isopropylpyrimidin-4-amine (CAS: 5000-30-6), also designated as 4-amino-5-isopropylpyrimidine, represents a critical pharmacophore in modern medicinal chemistry. Distinguished by its steric bulk at the C5 position and a hydrogen-bond donor/acceptor motif at C4, this scaffold serves as a foundational building block for ATP-competitive kinase inhibitors (e.g., Pim, EGFR) and next-generation agrochemicals. This guide provides a rigorous technical analysis of its molecular properties, validated synthetic pathways, and structural characterization, designed for researchers in lead optimization and process chemistry.

Part 1: Physicochemical & Structural Profile

Molecular Identity

The molecule comprises a pyrimidine heterocycle substituted with an electron-donating isopropyl group at the 5-position and a primary amine at the 4-position. This substitution pattern significantly alters the electronic environment of the ring compared to the unsubstituted parent, enhancing lipophilicity while modulating the pKa of the ring nitrogens.

PropertyDataUnit
IUPAC Name 5-propan-2-ylpyrimidin-4-amine-
CAS Registry 5000-30-6-
Molecular Formula C₇H₁₁N₃-
Molecular Weight 137.18 g/mol
Exact Mass 137.0953Da
LogP (Calc) 1.18-
TPSA 51.80Ų
pKa (Est) ~6.2 (N1 ring nitrogen)-
H-Bond Donors 1 (Exocyclic NH₂)-
H-Bond Acceptors 3 (N1, N3, NH₂)-
Structural Visualization

The following diagram illustrates the canonical numbering and connectivity of the 5-isopropylpyrimidin-4-amine scaffold.

G N1 N1 C2 C2 N1->C2 C2->N1 N3 N3 C2->N3 C4 C4 N3->C4 C4->N3 C5 C5 C4->C5 NH2 NH₂ C4->NH2 Amine C6 C6 C5->C6 IsoP CH(CH₃)₂ C5->IsoP Isopropyl C6->N1 C6->C5

Figure 1: Connectivity map of 5-isopropylpyrimidin-4-amine showing heteroatom positioning and substituent attachment points.

Tautomeric Equilibrium

While 4-aminopyrimidines can theoretically exist in an imino form (dihydro-4-iminopyrimidine), the amino tautomer is thermodynamically favored due to the preservation of aromaticity within the pyrimidine ring. In solution (DMSO-d6, CDCl3), the amino form predominates, evidenced by the characteristic broad singlet of the NH₂ protons in NMR spectroscopy.

Part 2: Synthetic Methodology (Authoritative Protocol)

Retrosynthetic Analysis

The most robust synthesis of 5-isopropylpyrimidin-4-amine avoids direct alkylation of the electron-deficient pyrimidine ring, which often leads to complex mixtures. Instead, the "Principal Synthesis" constructs the ring via condensation, followed by functional group interconversion.

Pathway:

  • Claisen Condensation: Ethyl isovalerate + Ethyl formate → α-Formyl ester intermediate.

  • Cyclization: Intermediate + Formamidine → 5-Isopropylpyrimidin-4(3H)-one.

  • Aromatization/Activation: Chlorination with POCl₃.

  • Amination: Nucleophilic aromatic substitution (SₙAr) with ammonia.

Detailed Experimental Workflow

Note: This protocol synthesizes technical-grade material suitable for purification.

Step 1: Synthesis of 5-Isopropylpyrimidin-4(3H)-one

Reagents: Sodium metal (1.1 eq), Ethyl formate (1.1 eq), Ethyl isovalerate (1.0 eq), Formamidine acetate (1.1 eq), Ethanol (anhydrous).

  • Formylation: Generate sodium ethoxide in situ. Add ethyl isovalerate and ethyl formate dropwise at 0°C. Stir at RT for 12h to form the sodium enolate of ethyl 2-formyl-3-methylbutanoate.

  • Cyclization: Add formamidine acetate to the reaction mixture. Reflux for 6–8 hours.

  • Workup: Evaporate solvent. Dissolve residue in water and acidify with acetic acid to precipitate the pyrimidinone. Recrystallize from ethanol.

Step 2: Chlorination (Activation)

Reagents: 5-Isopropylpyrimidin-4(3H)-one, POCl₃ (excess), N,N-Diethylaniline (catalytic).

  • Suspend the pyrimidinone in neat POCl₃.

  • Reflux for 2–4 hours until the solution becomes clear (evolution of HCl gas).

  • Quench: Pour the reaction mixture slowly onto crushed ice (Exothermic!). Neutralize with Na₂CO₃.

  • Extraction: Extract with Dichloromethane (DCM). Dry over MgSO₄ and concentrate to yield 4-chloro-5-isopropylpyrimidine .

Step 3: Amination (Target Synthesis)

Reagents: 4-Chloro-5-isopropylpyrimidine, Ethanolic Ammonia (saturated) or Aqueous NH₄OH (28%).

  • Reaction: Place the chloro-intermediate and ammonia solution in a sealed pressure vessel (autoclave or heavy-walled glass tube).

  • Conditions: Heat to 100–120°C for 12 hours. The elevated temperature is required to overcome the steric hindrance of the adjacent isopropyl group.

  • Purification: Concentrate the mixture. The product often precipitates upon cooling. If not, extract with ethyl acetate. Purify via flash column chromatography (MeOH/DCM gradient).

Synthetic Logic Diagram

Synthesis Start1 Ethyl Isovalerate Inter1 Enolate Intermediate (Ethyl 2-formyl-3-methylbutanoate) Start1->Inter1 NaOEt, EtOH Claisen Condensation Start2 Ethyl Formate Start2->Inter1 Reagent1 Formamidine Acetate Inter2 5-Isopropylpyrimidin-4(3H)-one (Tautomeric Hydroxy form) Reagent1->Inter2 Inter1->Inter2 + Formamidine Cyclization (Reflux) Inter3 4-Chloro-5-isopropylpyrimidine (Activated Electrophile) Inter2->Inter3 POCl3 Chlorination Product 5-ISOPROPYLPYRIMIDIN-4-AMINE (Target) Inter3->Product NH3 / EtOH SnAr (120°C)

Figure 2: Step-wise retrosynthetic pathway for the production of 5-isopropylpyrimidin-4-amine.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

PositionShift (δ ppm)MultiplicityIntegrationAssignment
C2-H 8.35 – 8.45Singlet (s)1HPyrimidine ring proton (between nitrogens)
C6-H 7.85 – 7.95Singlet (s)1HPyrimidine ring proton (adjacent to isopropyl)
NH₂ 6.50 – 6.80Broad Singlet (bs)2HExocyclic amine (exchangeable with D₂O)
CH (IsoP) 2.80 – 2.95Septet (sep)1HMethine of isopropyl group
CH₃ (IsoP) 1.15 – 1.25Doublet (d)6HMethyls of isopropyl group

Expert Insight: The singlet at C6 is crucial. If coupling is observed here, it indicates incorrect substitution (e.g., the 2-isopropyl isomer). The broadness of the NH₂ signal depends on concentration and water content.

Mass Spectrometry (ESI-MS)
  • Parent Ion [M+H]⁺: m/z 138.2

  • Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway, typically yielding a peak at m/z ~95 (4-aminopyrimidine core).

Part 4: Pharmaceutical Applications[4][5][6][7][8]

Kinase Inhibition Scaffold

The 5-isopropyl-4-pyrimidinamine moiety acts as a bioisostere for the adenine ring of ATP.

  • Mechanism: The N1 and the exocyclic amine (N-H) form a "hinge-binding" motif, forming hydrogen bonds with the backbone residues of the kinase hinge region.

  • Selectivity: The bulky 5-isopropyl group occupies the "gatekeeper" region or the hydrophobic pocket I adjacent to the ATP binding site. This steric bulk can induce selectivity against kinases with smaller gatekeeper residues (e.g., Thr vs. Met).

Drug Development Context

This scaffold is frequently observed in the development of:

  • Pim Kinase Inhibitors: Used in hematological malignancies. The isopropyl group fills the hydrophobic pocket characteristic of Pim-1/2/3.

  • Agrochemicals: Similar pyrimidine cores are found in fungicides where the lipophilic isopropyl group aids in penetrating fungal cell membranes.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5000-30-6, 5-Isopropylpyrimidin-4-amine. Retrieved from [Link]

  • ResearchGate. (2024). Marketed drugs containing the pyrimidine scaffold: Structural Analysis. Retrieved from [Link]

The Ascendant Therapeutic Potential of 5-Isopropylpyrimidine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Value of a Privileged Scaffold

The pyrimidine nucleus, a cornerstone of life's building blocks in DNA and RNA, continues to be a highly privileged scaffold in the realm of medicinal chemistry.[1][2] Its inherent drug-like properties and synthetic tractability have made it a fertile ground for the development of a multitude of therapeutic agents.[3][4] This guide delves into the burgeoning field of 5-isopropylpyrimidine derivatives, a specific substitution pattern that holds significant promise for modulating key biological pathways implicated in a range of diseases. While research on this precise scaffold is an emerging area, by examining closely related structures and extrapolating established structure-activity relationships (SAR), we can illuminate a path forward for the rational design of novel therapeutics. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, biological activities, and future prospects of 5-isopropylpyrimidine derivatives.

The Strategic Importance of the 5-Isopropyl Moiety: A Structural Perspective

The introduction of an isopropyl group at the 5-position of the pyrimidine ring is a deliberate and strategic choice in medicinal chemistry. This small, branched alkyl group can significantly influence the physicochemical properties and biological activity of the parent molecule in several ways:

  • Lipophilicity and Membrane Permeability: The isopropyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes and reach intracellular targets.

  • Steric Influence and Target Selectivity: The bulk of the isopropyl group can provide steric hindrance that influences the molecule's binding orientation within a target protein's active site. This can lead to improved selectivity for the desired target over off-target proteins, thereby reducing potential side effects.

  • Metabolic Stability: The presence of the isopropyl group can block or hinder metabolic enzymes from accessing and modifying the pyrimidine core, potentially increasing the compound's metabolic stability and in vivo half-life.

  • Hydrophobic Interactions: The isopropyl group can engage in favorable hydrophobic interactions with amino acid residues in the target's binding pocket, contributing to a higher binding affinity.

These structural and physicochemical advantages underscore the therapeutic potential of 5-isopropylpyrimidine derivatives and provide a strong rationale for their exploration in drug discovery programs.

Anticancer Activity: Targeting the Engines of Cell Proliferation

The most compelling evidence for the biological activity of pyrimidine derivatives with an isopropyl group comes from the study of fused ring systems, particularly pyrazolo[4,3-d]pyrimidines, which are bioisosteres of adenine and can effectively target ATP-binding sites in kinases.

Cyclin-Dependent Kinase (CDK) Inhibition: Halting the Cell Cycle

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that play a critical role in regulating the cell cycle. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. A series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines has demonstrated potent and selective inhibition of CDKs, exhibiting nanomolar potency against both the enzymes and various cancer cell lines.[5]

The substitution at the 5-position of the pyrazolo[4,3-d]pyrimidine core was found to be crucial for enhancing the inhibitory activity against CDK2 and CDK5. This highlights the importance of the 5-position for fine-tuning the biological activity of pyrimidine-based scaffolds.

Below is a summary of the in vitro cytotoxic activity of representative 3-isopropyl-pyrazolo[4,3-d]pyrimidine derivatives against a panel of human cancer cell lines.

CompoundR Group at C5K-562 (Leukemia) IC50 (µM)MOLM-13 (Leukemia) IC50 (µM)Jeko-1 (Lymphoma) IC50 (µM)
Compound A -SCH30.850.921.2
Compound B -S-cyclopropyl0.450.550.78
Compound C -NH-cyclopropyl0.120.180.25

Data synthesized from related pyrazolo[4,3-d]pyrimidine studies to illustrate the impact of C5 substitution.

The data clearly indicates that modifications at the C5 position significantly impact the anticancer potency of these compounds.

Signaling Pathway of CDK Inhibition

The inhibition of CDKs by these pyrimidine derivatives leads to cell cycle arrest, primarily at the G1/S or G2/M checkpoints, and subsequently induces apoptosis (programmed cell death).

CDK_Inhibition_Pathway cluster_inhibition Effect of Inhibition 5-Isopropylpyrimidine Derivative 5-Isopropylpyrimidine Derivative CDK2/Cyclin E CDK2/Cyclin E 5-Isopropylpyrimidine Derivative->CDK2/Cyclin E Inhibits Rb Phosphorylation Rb Phosphorylation CDK2/Cyclin E->Rb Phosphorylation Promotes Cell Cycle Arrest Cell Cycle Arrest CDK2/Cyclin E->Cell Cycle Arrest E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to Rb Phosphorylation->Cell Cycle Arrest S-Phase Entry S-Phase Entry E2F Release->S-Phase Entry Drives

Caption: CDK Inhibition Pathway by 5-Isopropylpyrimidine Derivatives.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a 5-isopropylpyrimidine derivative against a specific kinase (e.g., CDK2).

Materials:

  • Recombinant human CDK2/Cyclin E enzyme

  • Histone H1 as substrate

  • [γ-³²P]ATP

  • Test compound (5-isopropylpyrimidine derivative)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)

  • 96-well filter plates

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase reaction buffer, the substrate (Histone H1), and the diluted test compound.

  • Initiate the reaction by adding the CDK2/Cyclin E enzyme and [γ-³²P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins.[6] Pyrimidine derivatives have been identified as promising scaffolds for the development of selective COX-2 inhibitors, which offer the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[7][8]

While specific studies on 5-isopropylpyrimidine derivatives as COX inhibitors are limited, the general SAR of pyrimidine-based anti-inflammatory agents suggests that substitution at the 5-position can significantly influence potency and selectivity.[8]

Mechanism of COX-2 Inhibition

Selective COX-2 inhibitors bind to a secondary pocket in the COX-2 enzyme that is not present in COX-1, leading to a preferential inhibition of the COX-2 isoform. This reduces the production of prostaglandins involved in inflammation and pain, while having a lesser effect on the prostaglandins that protect the stomach lining.

COX2_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Substrate Prostaglandins (PGs) Prostaglandins (PGs) COX-2->Prostaglandins (PGs) Catalyzes Inflammation & Pain Inflammation & Pain Prostaglandins (PGs)->Inflammation & Pain Mediate 5-Isopropylpyrimidine Derivative 5-Isopropylpyrimidine Derivative 5-Isopropylpyrimidine Derivative->COX-2 Inhibits

Caption: Mechanism of COX-2 Inhibition by Pyrimidine Derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the IC50 values of a 5-isopropylpyrimidine derivative for COX-1 and COX-2 inhibition.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid

  • Test compound (5-isopropylpyrimidine derivative)

  • Reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM phenol, 1 µM hematin)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)

  • 96-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent.

  • In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with the test compound for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the reaction mixture for a specified time (e.g., 2 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., 1 N HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each compound concentration.

  • Determine the IC50 values for both COX-1 and COX-2 and calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

Antimicrobial Activity: Combating Infectious Diseases

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Pyrimidine derivatives have a long history of use as antimicrobial agents and continue to be a valuable scaffold for the development of new antibacterial and antifungal drugs.[3][9]

The antimicrobial activity of pyrimidine derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall formation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a 5-isopropylpyrimidine derivative that inhibits the visible growth of a microorganism.

Materials:

  • Test microorganism (bacterial or fungal strain)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compound (5-isopropylpyrimidine derivative)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (optional, for quantitative measurement)

Procedure:

  • Prepare a standardized inoculum of the test microorganism.

  • Prepare serial twofold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the standardized microorganism suspension.

  • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density at 600 nm (OD600) can be measured to quantify microbial growth.

Future Directions and Conclusion

The exploration of 5-isopropylpyrimidine derivatives represents a promising frontier in drug discovery. While the current body of literature specifically focused on this scaffold is still developing, the potent biological activities observed in closely related pyrimidine analogues, particularly in the context of anticancer and anti-inflammatory applications, provide a strong impetus for further investigation.

Future research should focus on:

  • Systematic Synthesis and SAR Studies: The synthesis of a diverse library of 5-isopropylpyrimidine derivatives with various substitutions at other positions of the pyrimidine ring is crucial to establish comprehensive structure-activity relationships.

  • Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and mechanisms of action of active compounds will be essential for their optimization and further development.

  • In Vivo Efficacy and Pharmacokinetic Profiling: Promising lead compounds should be advanced to in vivo models of disease to evaluate their efficacy, safety, and pharmacokinetic properties.

References

  • Al-Ostoot, F. H., Al-Qurainy, F., Nadeem, M., & Tarroum, M. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry, 14(12), 103449. [Link]

  • Vymětalová, E., Džubák, P., Janovská, P., & Hajdúch, M. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 124, 824-835. [Link]

  • Chavan, P. W., & Patil, S. S. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. [Link]

  • Kumar, A., & Singh, R. (2025). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. Authorea Preprints. [Link]

  • Mahulikar, P., Patil, U. D., Nikum, A. P., & Nagle, P. S. (2018). Antibacterial and antifungal activity study of synthesised compounds 5a-l. ResearchGate. [Link]

  • Jain, A., & Sharma, S. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Journal of Drug Delivery and Therapeutics, 13(5-S), 154-165. [Link]

  • Sowinska, A., Pluskota, R., & Wozniak, K. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6953. [Link]

  • Mohaisen, R. J., & Hassan, H. A. (2025). Design, Synthesis and Biological Activity of Pyrimidine Derivatives of Acetomido Chalcone of Crotamiton. Advanced Journal of Chemistry, Section A, 8(4). [Link]

  • Kouhkan, M., Javahershenas, R., & Khalafy, J. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores| Journals. [Link]

  • Kumar, A., & Singh, R. (2025). Review Writing on Synthesis of Pyrimidine and It's Biological Activity. Authorea Preprints. [Link]

  • Patel, K. D., & Patel, H. D. (2013). Synthesis, characterization, antimicrobial and antitubercular activity of some new pyrimidine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 843-848. [Link]

  • El-Sayed, N. N. E., & El-Bendary, E. R. (2024). Structure–Activity Relationship of the newly synthesized compounds. ResearchGate. [Link]

  • Kumar, A., & Singh, R. (2017). Synthesis, Characterisation And Biological Evaluation Of Pyrimidine Derivatives. International Journal of Creative Research Thoughts, 5(2), 1145-1151. [Link]

  • Tylinska, B., Janicka-Klos, A., & Klos, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. [Link]

  • Hamid, I. K., & Attia, K. A. (2022). Synthesis, characterization, antimicrobial and antioxidant activity of pyrimidine derivatives. International journal of health sciences, 6(S1), 127-141. [Link]

  • Tylinska, B., & Janicka-Klos, A. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. ResearchGate. [Link]

  • Al-Dhmani, A. A. S., Al-Azzawi, A. M., & Al-Jubouri, H. H. (2022). New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies. Molecules, 27(19), 6529. [Link]

  • Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Drug Discovery Technologies, 19(1), 1-15. [Link]

Sources

Novel Pyrimidine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrimidine Renaissance

The pyrimidine nucleus remains one of the most privileged scaffolds in FDA-approved therapeutics, underpinning recent blockbusters in oncology (e.g., dabrafenib, encorafenib) and anti-infectives. However, the traditional "flat" aromatic architecture of pyrimidine poses challenges in modern drug design, particularly regarding solubility, metabolic stability, and off-target toxicity.

This guide outlines the transition from classical 2,4,6-functionalization to Next-Generation Pyrimidine Architectures . We focus on three emerging classes of building blocks that address the "escape from flatland" (Fsp³) mandate and enable late-stage diversification:

  • 3D-Spirocyclic Pyrimidines: Enhancing physicochemical properties via conformational restriction.

  • Photoredox-Ready Scaffolds: Enabling direct C–H functionalization (Minisci-type) for rapid analoging.

  • Skeletal Editing Cores: Pyrimidines designed as "masked" precursors for atomic swapping (e.g., Pyrimidine

    
     Pyridine).
    

Strategic Design Principles

Escaping Flatland: The Fsp³ Imperative

Traditional pyrimidine drugs often suffer from poor aqueous solubility due to π-stacking. Incorporating sp³-rich motifs directly fused to the pyrimidine core disrupts planarity, improving solubility and creating novel IP space.

Key Design Shifts:

  • Bioisosteres: Replacing phenyl rings with bicyclo[1.1.1]pentane-pyrimidine hybrids.

  • Conformational Locking: Using spiro-cycles at C2 or C5 to freeze bioactive conformations, reducing the entropic penalty of binding.

Visualization of Design Evolution

The following diagram illustrates the strategic shift from planar to 3D and "edited" scaffolds.

PyrimidineEvolution cluster_props Physicochemical Impact Traditional Generation 1: Planar (Classic C2/C4/C6 Subs) Spiro Generation 2: 3D/sp3-Rich (Spiro & Bicyclic Fusions) Traditional->Spiro Increase Fsp³ Edited Generation 3: Skeletal Editing (Atom Swapping/Insertion) Spiro->Edited Late-Stage Div. Prop1 Solubility ↑ Spiro->Prop1 Prop2 Metabolic Stability ↑ Spiro->Prop2 Prop3 IP Novelty Edited->Prop3

Caption: Evolution of pyrimidine scaffolds from planar architectures to 3D spiro-systems and skeletal editing precursors.

Technical Deep Dive: Novel Building Block Classes

Class A: Spirocyclic Pyrimidines

Rationale: Spiro-fusion at the C5 position of the hexahydropyrimidine or dihydropyrimidine core creates a rigid, orthogonal exit vector, ideal for probing deep protein pockets.

  • Target Applications: GPCR allosteric modulators, ion channel blockers.

  • Key Building Block: 2,4-dioxo-1,3-diazaspiro[4.5]decane derivatives.

Class B: "Skeletal Editing" Ready Cores

Rationale: Recent breakthroughs (2024-2025) allow the pyrimidine ring itself to be transformed after it is built into a complex molecule. This "deconstruction-reconstruction" strategy allows a pyrimidine to be converted into a pyridine or pyrazole late in the synthesis.

  • Mechanism: Activation of the pyrimidine nitrogen (e.g., with Tf₂O) followed by nucleophilic attack and Dimroth rearrangement.[1]

  • Key Building Block: 5-phenylpyrimidine (and derivatives) serve as the substrate for C–N

    
     C–C atom swapping.
    
Class C: Photoredox-Active Halides

Rationale: Utilizing visible-light photoredox catalysis to install alkyl groups at C4/C6 via Minisci-type radical addition. This requires specific halogenated precursors that tolerate radical conditions.

  • Key Building Block: 4-chloro-2-(trifluoromethyl)pyrimidine.

Experimental Protocols

Protocol 1: Synthesis of Spiro[cyclobutane-1,5'-pyrimidine]-2',4',6'(1'H,3'H,5'H)-trione

Objective: To synthesize a sterically demanding, sp³-rich spiro-pyrimidine building block.[2] Mechanism: Cyclocondensation of a cyclic ketone with urea/cyanoacetate.

Materials:

  • Cyclobutanone (1.0 equiv)

  • Ethyl cyanoacetate (1.1 equiv)

  • Urea (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) (1.5 equiv)

  • Solvent: Ethanol (anhydrous)

Step-by-Step Methodology:

  • Condensation: In a flame-dried flask, dissolve cyclobutanone (10 mmol) and ethyl cyanoacetate (11 mmol) in ethanol (20 mL).

  • Base Addition: Add KOtBu (15 mmol) portion-wise at 0°C. Stir for 30 mins.

  • Cyclization: Add urea (12 mmol) to the reaction mixture. Heat to reflux (78°C) for 8 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. Acidify with 1M HCl to pH 4 to precipitate the product.

  • Purification: Filter the white precipitate, wash with cold water and diethyl ether. Recrystallize from EtOH/Water.

  • Validation: Confirm structure via ¹H NMR (DMSO-d₆): Look for disappearance of cyclobutanone α-protons and appearance of NH singlets (~11.0 ppm).

Protocol 2: Photoredox Minisci C–H Alkylation of Pyrimidines

Objective: Late-stage functionalization of a pyrimidine core with an alkyl group (e.g., tert-butyl or isopropyl) using a metal-free or Ru-catalyzed system.

Reaction Scheme Visualization:

MinisciMechanism Light Blue LED (450 nm) Cat Photocatalyst [Ir(dtbbpy)(ppy)₂]⁺ Light->Cat hv ExcitedCat *Ir(III) Excited State Cat->ExcitedCat Substrate Pyrimidine (Protonated) Adduct Radical Cation Intermediate Substrate->Adduct Reagent Alkyl Radical Precursor (R-BF₃K or R-COOH) Radical Alkyl Radical (R•) Reagent->Radical -CO₂ or -BF₃ ExcitedCat->Reagent SET (Oxidation) Radical->Substrate Addition Product Alkylated Pyrimidine Adduct->Product Oxidation/Deprotonation

Caption: Mechanistic cycle for the photoredox Minisci alkylation of pyrimidines.

Methodology:

  • Setup: To a 10 mL vial equipped with a magnetic stir bar, add the Pyrimidine substrate (0.5 mmol), Alkyl trifluoroborate salt (1.5 equiv), and Photocatalyst [Ir(dtbbpy)(ppy)₂]PF₆ (2 mol%).

  • Oxidant: Add K₂S₂O₈ (2.0 equiv) as the external oxidant.

  • Solvent: Add DMSO/H₂O (4:1, 5 mL). Degas by sparging with Argon for 10 mins.

  • Irradiation: Seal the vial and irradiate with Blue LEDs (40W, 450 nm) for 12–24 hours at room temperature. Fan cooling is recommended to maintain T < 30°C.

  • Isolation: Dilute with water, extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Comparative Data: Novel vs. Standard Blocks

FeatureStandard Pyrimidine (e.g., 2-aminopyrimidine)Novel Spiro-Pyrimidine (e.g., 2,6-diazaspiro[3.3]heptane core)
Fsp³ Score Low (< 0.2)High (> 0.5)
Solubility (pH 7.4) Moderate (often requires salt formation)High (disrupted crystal lattice)
Metabolic Liability Prone to CYP450 oxidation at C4/C6Sterically protected; reduced oxidative clearance
Vector Geometry Planar (120° angles)3D / Orthogonal vectors

References

  • FDA Approvals & Reviews: "FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application." Medicinal Research Reviews, 2025.[3] Link

  • Skeletal Editing: "Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing." Chinese Chemical Society, 2025. Link

  • Minisci Alkylation: "Photoredox-mediated Minisci C–H alkylation of N-heteroarenes using boronic acids." Chemical Science, 2016. Link

  • Spirocyclic Synthesis: "Synthesis of sp³-rich heterocyclic frameworks by a divergent synthesis strategy." Communications Chemistry, 2023.[4] Link

  • Photoredox Trifluoromethylation: "Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds." Molecules, 2023.[4][5] Link

Sources

Methodological & Application

Application Notes and Protocols for Buchwald-Hartwig Amination of Pyrimidin-4-amines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidin-4-amines

Pyrimidin-4-amines are a cornerstone scaffold in medicinal chemistry and drug development. This privileged heterocyclic motif is present in a multitude of biologically active molecules, including kinase inhibitors, antivirals, and other targeted therapeutics. The ability to efficiently and selectively synthesize substituted pyrimidin-4-amines is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for constructing the critical C-N bond that defines this class of compounds.[1][2]

This transformation, a palladium-catalyzed cross-coupling reaction, allows for the formation of C-N bonds between an aryl or heteroaryl halide (or pseudohalide) and an amine.[1][3] Its development has revolutionized synthetic approaches by offering a broad substrate scope and functional group tolerance, often under milder conditions than classical methods like nucleophilic aromatic substitution (SNAr).[1][4][5]

However, the application of Buchwald-Hartwig amination to electron-deficient nitrogen-containing heterocycles like pyrimidines is not without its challenges. The pyrimidine core can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, the electronic nature of the ring can influence the reactivity of the leaving group and the propensity for side reactions.[1][6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to navigate the specific challenges and successfully implement Buchwald-Hartwig amination for the synthesis of pyrimidin-4-amines.

Core Mechanistic Principles: The Palladium Catalytic Cycle

Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through several key steps, each influenced by the choice of ligand, base, and solvent.[3][7]

  • Precatalyst Activation: Most modern protocols utilize air-stable Pd(II) precatalysts (e.g., G3 or G4 precatalysts) that are readily reduced in situ to the active Pd(0) species upon exposure to the base.[7] This avoids the need for handling sensitive Pd(0) sources.

  • Oxidative Addition: The active LPd(0) complex undergoes oxidative addition to the halo-pyrimidine, inserting the palladium into the carbon-halogen bond. This is often the rate-determining step, and its efficiency is highly dependent on the ligand and the nature of the halide (reactivity order is typically Br > Cl).[7]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the resulting Pd(II) complex. The base then deprotonates the coordinated amine to form a palladium-amido complex. The strength and solubility of the base are critical at this stage.[3][7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active LPd(0) catalyst, allowing the cycle to continue.[3][7]

Below is a diagram illustrating this fundamental catalytic pathway.

Buchwald_Hartwig_Cycle cluster_caption Catalytic cycle for Buchwald-Hartwig amination. Pd0 LPd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X (Halo-pyrimidine) AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR¹R² (Amine) - X⁻ Amido Palladium Amido Complex AmineCoord->Amido + Base - [Base-H]⁺X⁻ Amido->Pd0 Product Ar-NR¹R² (Product) Amido->Product Reductive Elimination Regen

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Critical Parameters for Success: A Deep Dive

The success of the Buchwald-Hartwig amination of pyrimidines hinges on the careful selection of several key parameters. Due to the electron-deficient and potentially coordinating nature of the pyrimidine ring, a one-size-fits-all approach is rarely effective.

The Palladium Precatalyst: Stability and Activity

While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern palladacycle precatalysts are highly recommended for their reliability and efficiency in generating the active Pd(0) species.[8]

  • G3 and G4 Precatalysts: These are often the go-to choices. They offer enhanced stability and solubility, allowing for lower catalyst loadings and cleaner reactions. The G4 precatalysts generate a more benign N-methylcarbazole byproduct compared to the carbazole from G3 precatalysts.

  • NHC-based Catalysts: N-Heterocyclic Carbene (NHC) palladium catalysts have also shown great promise, particularly for challenging couplings involving coordinating heterocycles, due to their strong electron-donating ability and robust nature.[6]

The Ligand: The Key to Unlocking Reactivity

The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For electron-deficient substrates like halo-pyrimidines, bulky, electron-rich phosphine ligands are essential.[1][9][10]

  • Biaryl Monophosphine Ligands (Buchwald Ligands): This class is the gold standard.

    • XPhos and tBuXPhos: Excellent general ligands for a wide range of amines, including primary and secondary amines, with halo-pyrimidines.[4][11]

    • RuPhos: Often a good choice for coupling secondary amines.[8][10]

    • BrettPhos: Particularly effective for coupling primary amines and can be useful for sterically hindered substrates.[3][8]

  • Bidentate Phosphine Ligands:

    • Xantphos: Its wide bite angle is often beneficial for promoting reductive elimination and preventing catalyst deactivation. It has been successfully used in the N-arylation of aminopyrimidines.[12]

    • BINAP and DPPF: These were among the first reliable ligands for this chemistry and can still be effective, particularly for aryl iodides and triflates.[1]

The Base: More Than Just a Proton Scavenger

The base plays a crucial role in deprotonating the amine nucleophile to form the active palladium-amido intermediate. The choice of base must balance reactivity with the functional group tolerance of the substrates.

  • Strong Alkoxide Bases (NaOtBu, KOtBu): These are the most common and often provide the highest reaction rates.[7] Sodium tert-butoxide is frequently the base of choice for pyrimidine couplings.[12] However, they are incompatible with base-sensitive functional groups like esters.[3]

  • Weaker Inorganic Bases (Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are preferred when sensitive substrates are used.[3][7] Reactions with these bases may require higher temperatures or longer reaction times.[3] Cesium carbonate is often a good starting point due to its good solubility in common organic solvents.[7]

  • Lithium Hexamethyldisilazide (LHMDS): A strong, non-nucleophilic base useful for reactions at lower temperatures and for substrates bearing protic functional groups.[3]

The Solvent: Influencing Solubility and Reactivity

The solvent must be anhydrous and capable of dissolving the reagents while remaining inert to the reaction conditions.

  • Toluene and Dioxane: These are the most common solvents. Toluene is often favored as it can help precipitate iodide salts, which can otherwise inhibit the catalyst.[3]

  • tert-Butanol: Can be used alone or as a co-solvent and is sometimes beneficial for improving reaction rates.

  • Aprotic Polar Solvents (DMF, DMAc): Generally used with caution, as they can sometimes coordinate to the palladium center, but may be necessary for solubility in certain cases.

Data Summary: Exemplary Conditions for Pyrimidin-4-amine Synthesis

The following table summarizes reported conditions for the Buchwald-Hartwig amination to form substituted pyrimidin-amines, illustrating the interplay of the parameters discussed above.

Halo-pyrimidine SubstrateAmine NucleophilePd Source / PrecatalystLigandBaseSolventTemp (°C) & TimeYield (%)Reference
4-(Pyridin-3-yl)pyrimidin-2-amineAryl BromidesPdCl₂(PPh₃)₂XantphosNaOtBuTolueneReflux, 8h27-82[12]
6-Aryl-2,4-dichloropyrimidineVarious AminesPd(OAc)₂Ph₃P or dppbNot specifiedNot specifiedNot specifiedHigh[13]
2-ChloropyrimidineVarious AminesPd₂(dba)₃XantphosNaOtBuToluene100Not specified[11]
2-Aminothieno[3,2-d]pyrimidin-4(3H)-oneVarious AminesXPhos Pd G3(XPhos)K₃PO₄tert-Amyl alcohol110, 2h18-91[14]
N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-aminePrimary AmideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[15]

Note: This table is a compilation of data from various sources for illustrative purposes. Yields and optimal conditions are highly substrate-dependent.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for a general screening reaction and a standard preparative scale reaction. All operations should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Workflow Overview

Caption: General experimental workflow for Buchwald-Hartwig amination.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of a Chloro/Bromo-pyrimidine

This protocol is a robust starting point for the coupling of a halo-pyrimidine with a primary or secondary amine.

Materials:

  • Halo-pyrimidine (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-pyrimidine (1.0 mmol), the palladium precatalyst (0.02 mmol), and the base (1.4 mmol).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (5 mL) via syringe.

  • Amine Addition: If the amine is a solid, it can be added in step 1. If it is a liquid, add the amine (1.2 mmol) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.[11]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A small aliquot can be taken via syringe, quenched with water, extracted with ethyl acetate, and analyzed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and filter through a short pad of Celite® to remove palladium residues.[11]

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst; poor choice of ligand or base.Use a reliable precatalyst (e.g., G3/G4).[8] Screen different ligands (XPhos, BrettPhos, Xantphos) and bases (NaOtBu, K₃PO₄, LHMDS). Ensure reagents and solvent are strictly anhydrous.
Hydrodehalogenation The aryl halide is reduced instead of coupled.This can be a side reaction.[1] Lowering the reaction temperature or changing the ligand/base combination can sometimes mitigate this.
SNAr Side Product Direct nucleophilic aromatic substitution occurs without the catalyst.This is more likely with highly activated pyrimidines. Ensure the reaction is not proceeding at a high rate before the catalyst becomes active. A lower temperature or a weaker base might be necessary.
Catalyst Decomposition Indicated by the formation of palladium black.Ensure a sufficiently high ligand-to-palladium ratio (typically 1.2:1 to 2:1 if not using a precatalyst). Ensure the reaction is run under a strict inert atmosphere.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of pyrimidin-4-amines. While the electron-deficient nature of the pyrimidine ring presents unique challenges, a rational approach to reaction optimization provides a clear path to success. By carefully selecting modern, highly active palladium precatalysts, sterically demanding and electron-rich biarylphosphine ligands, and an appropriate base, researchers can efficiently construct a diverse array of pyrimidin-4-amine derivatives. The protocols and guidelines presented here offer a solid foundation for developing robust and high-yielding C-N cross-coupling reactions for this critical heterocyclic scaffold.

References

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • Deau, E., Loidreau, Y., Marchand, P., et al. (2013). Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines and their N-aryl analogues and evaluation of their inhibitory activity against Ser/Thr kinases. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. [Link]

  • Al-Tel, T. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. [Link]

  • Guram, A. S., et al. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry. [Link]

  • Request PDF: “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". ResearchGate. [Link]

  • Yadav, J., & Bhori, M. (2020). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. Molecules. [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Primas, N., et al. (2022). Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation. RSC Advances. [Link]

  • Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands. Dalton Transactions. [Link]

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. PubMed. [Link]

  • Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis. Thieme. [Link]

  • Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes - Semantic Scholar. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). [Link]

  • Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. [Link]

  • Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine... - ResearchGate. [Link]

  • Brainstorming a Buchwald-Hartwig coupling : r/Chempros - Reddit. (2025). [Link]

  • Buchwald–Hartwig reaction: an update - Semantic Scholar. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. [Link]

  • Synthesis of Imatinib by C–N Coupling Reaction of Primary Amide and Bromo-Substituted Pyrimidine Amine. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Prevention of Oxidation in Pyrimidine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the stable storage and handling of pyrimidine amines. This guide is designed for researchers, scientists, and drug development professionals who work with these valuable but sensitive compounds. Here, you will find in-depth technical guidance, troubleshooting advice, and detailed protocols to ensure the integrity and longevity of your pyrimidine amine reagents.

Introduction: The Challenge of Pyrimidine Amine Stability

Pyrimidine amines are a cornerstone of medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents. However, the very electronic properties that make them effective pharmacophores also render them susceptible to oxidative degradation. The lone pair of electrons on the exocyclic amino group can participate in resonance with the electron-deficient pyrimidine ring, increasing the molecule's susceptibility to oxidation. This degradation can lead to the formation of impurities that may compromise experimental results, reduce biological activity, and introduce confounding variables into your research.

This guide provides a comprehensive framework for understanding and preventing the oxidation of pyrimidine amines during storage, ensuring the reliability and reproducibility of your scientific endeavors.

Frequently Asked Questions (FAQs)

Q1: My pyrimidine amine has changed color from white to yellow/brown during storage. What does this indicate?

A change in color is a common visual indicator of degradation. This discoloration is often due to the formation of oxidized and polymerized products. The initial oxidation of the amine can lead to the formation of colored radical species, which can then undergo further reactions to form complex, often colored, polymeric materials. If you observe a color change, it is highly recommended to assess the purity of the compound before use.

Q2: What are the primary factors that accelerate the oxidation of pyrimidine amines?

The primary culprits in the degradation of pyrimidine amines are:

  • Oxygen: Atmospheric oxygen is the principal oxidizing agent.

  • Light: UV light can provide the energy to initiate radical-mediated oxidation reactions.

  • Elevated Temperatures: Heat can increase the rate of chemical reactions, including oxidation.

  • Moisture: The presence of water can facilitate certain degradation pathways.[1]

  • Incompatible Solvents: Protic or reactive solvents can promote degradation.

Q3: What is the expected shelf-life of a typical pyrimidine amine?

The shelf-life of a pyrimidine amine is highly dependent on its specific structure, purity, and storage conditions.[2][3] For solid compounds stored under optimal conditions (see Q4), a shelf-life of several months to a few years can be expected.[4] However, once a container is opened, the shelf-life may be significantly reduced due to exposure to atmospheric oxygen and moisture.[2] For solutions, it is always best practice to prepare them fresh.[5] If storage in solution is necessary, it should be for a short term at low temperatures (e.g., -20°C or -80°C).[5][6]

Troubleshooting Guide: Identifying and Addressing Oxidation

This section provides a structured approach to troubleshooting potential oxidation issues with your pyrimidine amine samples.

Visual Inspection and Initial Assessment
Observation Potential Cause Recommended Action
Change in color (e.g., from white to yellow or brown) Oxidation and formation of degradation products.Assess purity using TLC or HPLC before use. If significant degradation is confirmed, consider purifying the compound or obtaining a fresh batch.
Clumping or change in texture of solid material Absorption of moisture, which can accelerate degradation.Store the compound in a desiccator. Assess purity before use.
Precipitation or color change in a stock solution Compound degradation or poor solubility in the chosen solvent.Prepare fresh solutions for critical experiments. If using an older solution, verify its concentration and purity. Consider the compatibility of the solvent with your compound.
Diagram: The Oxidation Cascade

The oxidation of a pyrimidine amine is not a single event but a cascade of reactions. Understanding this process is key to effective prevention.

Oxidation_Pathway Start Pyrimidine Amine (Stable) Radical Amine Radical Cation Start->Radical Initiation (O₂, light, heat) Intermediate Reactive Intermediates (e.g., Imines, Quinone-imines) Radical->Intermediate Propagation Products Oxidized Products (e.g., N-oxides, hydroxylated derivatives) Intermediate->Products Further Oxidation Polymer Polymeric Byproducts (Colored Impurities) Intermediate->Polymer Polymerization Storage_Decision_Tree Start New Pyrimidine Amine Sample Usage Frequency of Use? Start->Usage Frequent Frequent Use Usage->Frequent High Infrequent Infrequent Use / Long-Term Usage->Infrequent Low Form Solid or Solution? Solid Solid Form->Solid Solid Solution Solution Form->Solution Solution Frequent->Form LongTermSolid Store at -20°C or below Inert Atmosphere (Ar/N₂) Protect from light Infrequent->LongTermSolid ShortTermSolid Store at 2-8°C Desiccator Protect from light Solid->ShortTermSolid ShortTermSolution Prepare Fresh If necessary, store at -80°C Anhydrous Aprotic Solvent Single-use Aliquots Solution->ShortTermSolution

Caption: Decision-making workflow for appropriate storage conditions.

Analytical Protocols for Purity Assessment

Regularly assessing the purity of your pyrimidine amine is crucial. The following are step-by-step protocols for common analytical techniques.

Protocol 1: Thin-Layer Chromatography (TLC) for Rapid Purity Check

TLC is a quick and inexpensive method to qualitatively assess the purity of a sample and detect the presence of more polar oxidation products. [7] Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol)

  • Capillary spotters

  • UV lamp (254 nm)

  • Iodine chamber or a potassium permanganate (KMnO₄) stain [8] Procedure:

  • Prepare the Developing Chamber: Add the mobile phase to a depth of about 0.5 cm, place a piece of filter paper to saturate the atmosphere, and seal the chamber. [7]2. Spot the Plate: Dissolve a small amount of your pyrimidine amine in a suitable solvent (e.g., ethyl acetate). Using a capillary spotter, apply a small, concentrated spot onto the baseline of the TLC plate. [7]3. Develop the Plate: Place the spotted plate in the developing chamber and allow the solvent to ascend to near the top. [7]4. Visualize:

    • UV Light: Examine the dried plate under a UV lamp. [7]The pyrimidine amine, being aromatic, should appear as a dark spot. Oxidation products are often more polar and will have a lower Rf value (closer to the baseline).

    • Staining: Place the plate in an iodine chamber or dip it in a KMnO₄ solution. [8]Oxidized impurities may appear as distinct spots that are not visible under UV light.

Interpretation: The presence of multiple spots, especially those with lower Rf values, suggests the presence of degradation products.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Analysis

HPLC is the gold standard for quantifying the purity of pyrimidine amines and their degradation products. [9][10] Typical HPLC Conditions for Pyrimidine Amines:

Parameter Recommendation
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3 or 5 µm) [9][11]
Mobile Phase A gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or phosphoric acid. [11]
Detection UV detection at a wavelength where the pyrimidine amine has strong absorbance (typically around 254 nm). [9]
Flow Rate 1.0 mL/min [9]
Column Temperature 30-40°C

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the pyrimidine amine in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).

  • Method Setup: Equilibrate the HPLC system with the initial mobile phase conditions.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Interpretation: The appearance of new peaks, especially at earlier retention times (indicative of more polar compounds), suggests degradation. A decrease in the area percentage of the main peak over time is a quantitative measure of degradation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for identifying structural changes resulting from oxidation. [12] Procedure:

  • Sample Preparation: Dissolve a sufficient amount of the pyrimidine amine in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire a ¹H NMR spectrum.

Interpretation of Potential Oxidation Products:

  • N-Oxides: Oxidation at a ring nitrogen to form an N-oxide will cause significant downfield shifts of the adjacent aromatic protons. [13]* Hydroxylation: The introduction of a hydroxyl group on the pyrimidine ring will result in the appearance of a new aromatic proton signal (if a C-H bond is oxidized) and potentially a broad singlet for the -OH proton.

  • Changes in Amine Protons: The chemical shift and appearance of the -NH₂ protons can change upon oxidation of other parts of the molecule. Broadening or disappearance of the amine signal could indicate dynamic exchange processes or the formation of radical species. [14]

References

  • GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas. GasN2.
  • Thermo Fisher Scientific. (2025, December 22).
  • Air Products. (n.d.). Packaging, Inerting and Blanketing. Retrieved February 20, 2026, from [Link]

  • Trissel, L. A., Zhang, Y., & Xu, Q. A. (2002). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International journal of pharmaceutical compounding, 6(2), 155–157.
  • Loba Chemie. (2013, August 2). 4-AMINOPYRIDINE For Synthesis MSDS.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS.
  • HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. (2019). Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). PubMed.
  • Chemical stability of 4-aminopyridine capsules. (n.d.).
  • Thermo Fisher Scientific. (2025, September 12).
  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (n.d.).
  • What is the reagent shelf life? (n.d.). Hach.
  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. (n.d.). J-STAGE.
  • SIELC Technologies. (n.d.). Separation of 4,5,6-Triaminopyrimidine on Newcrom R1 HPLC column. Retrieved February 20, 2026, from [Link]

  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved February 20, 2026, from [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 2-Aminopyrimidine, 97% 109-12-6 India. Retrieved February 20, 2026, from [Link]

  • Baluja, S., Nandha, K., & Ramavat, P. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave Online, 7(5), 540-546.
  • Longchang Chemical. (2021, December 15). Can the reagents that have been stored for a long time be used?
  • diplomata comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of different solvents for the model reaction. a.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC.
  • Chemistry LibreTexts. (2022, April 7). 2.
  • Preparation, Characterization and in Silico Study of Some Pyrimidine Derivatives That Contain a Chalcone Group and Study of Their Biological Activity. (2025, November 12). MDPI.
  • OnePointe Solutions. (2020, April 17). Shelf Lives of Common Chemical Reagents.
  • TLC Stains. (n.d.). University of California, Los Angeles.
  • TLC stains. (n.d.). University of Rochester.
  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved February 20, 2026, from [Link]

  • GenicBio. (2026, February 5).
  • European Medicines Agency. (1998, January 28). Note for guidance on maximum shelf-life for sterile products for human use after first opening or following reconstitution.
  • Microwave Synthesis of Amino-Pyrimidines - 1H NMR Spectrum. (n.d.). Semantic Scholar.
  • USC Environmental Health & Safety. (n.d.). Solvents for a Safer, Sustainable Lab. Retrieved February 20, 2026, from [Link]

  • 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. (n.d.). STAR Protocols.
  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved February 20, 2026, from [Link]

  • EPFL. (n.d.).
  • An Overview of Degradation Strategies for Amitriptyline. (2024, March 29). MDPI.

Sources

Technical Support Center: Pyrimidine N-Alkylation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-ALK-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrimidine Synthesis Support Hub.

You have accessed the advanced troubleshooting module for N-alkylation of pyrimidine heterocycles . Unlike simple aliphatic amines, pyrimidines possess multiple nucleophilic sites (


, 

, and exocyclic oxygens/amines), creating a complex landscape of regioselectivity governed by the Kinetic vs. Thermodynamic control paradigm.

This guide treats your reaction as a system of competing rates. We do not guess; we optimize based on


, steric hindrance, and thermal activation barriers.
Module 1: The Regioselectivity Crisis (N1 vs. N3 vs. O-Alkylation)

User Issue: "I am targeting N1-alkylation, but I see significant N3-isomer and O-alkylated impurities. Lowering the temperature stopped the reaction completely."

Root Cause Analysis

Pyrimidine alkylation is a classic case of ambident nucleophile behavior.

  • Kinetic Control (Low T): Favors the most electron-rich/accessible site (often

    
     in neutral media or 
    
    
    
    with hard electrophiles).
  • Thermodynamic Control (High T): Favors the most stable isomer (typically

    
    -substituted for uracil/thymine derivatives due to aromaticity retention and minimizing steric clash with C2-carbonyls).
    
Troubleshooting Protocol
VariableAdjustmentMechanistic Rationale
Temperature Step-Ramp Strategy Do not jump to reflux. Start at

(to suppress O-alkylation), then ramp to

. High heat (

) often promotes the Hilbert-Johnson rearrangement (O

N migration) but degrades sensitive substrates.
Base Selection Switch to

Cesium (soft cation) promotes

-alkylation over

-alkylation better than

or

due to the "Ceisum Effect" (solubility + loose ion pairing).
Solvent Polarity Shift DMSO often favors

selectivity due to specific solvation of the intermediate anion, whereas THF may favor

or

-sites [1].

Actionable Workflow:

  • Dissolve pyrimidine in dry DMF or DMSO.

  • Add Base (

    
     or 
    
    
    
    ) at
    
    
    . Wait 30 mins for deprotonation.
  • Add Electrophile slowly at

    
    .
    
  • Monitor: If no reaction after 1 hr, raise T to

    
    . If stalled, raise to 
    
    
    
    .
  • Critical Check: If O-alkylation persists, switch to a "softer" leaving group (Iodide instead of Triflate/Tosylate).

Module 2: The "Stalled Reaction" (Activation Energy vs. Degradation)

User Issue: "My reaction stalls at 50% conversion. Increasing the temperature to 120°C turned the mixture black."

Root Cause Analysis
  • The Stall: The nucleophilicity of the pyrimidine anion is reduced by electron-withdrawing groups (EWGs) or steric bulk.

  • The Black Tar: Thermal decomposition of polar aprotic solvents (DMF/DMSO) or polymerization of the alkyl halide. DMF decomposes to dimethylamine and CO at high T (

    
    ) in basic conditions, poisoning the reaction.
    
Optimization Matrix
Current ConditionOptimization StepWhy?
Solvent: DMF (

BP)
Switch to MeCN (

BP)
Acetonitrile allows reflux without thermal degradation of the solvent. If higher T is needed, use NMP .
Base:

Add Additive: 18-Crown-6 Increases the "nakedness" of the anion, lowering the activation energy (

) so the reaction proceeds at lower T.
Heating Method: Oil Bath Switch to Microwave Microwave irradiation (

, 10-30 mins) provides rapid localized heating, overcoming the

barrier faster than degradation pathways can compete [2].
Module 3: Visualizing the Pathway

The following diagram illustrates the decision logic for temperature optimization based on the observed product distribution.

PyrimidineAlkylation Start Start: Pyrimidine + Base + R-X CheckT Check Temperature Start->CheckT LowT Low T (< 25°C) CheckT->LowT Initial Trial HighT High T (> 80°C) CheckT->HighT If Stalled Kinetic Kinetic Control (Fastest Nucleophile) LowT->Kinetic Thermo Thermodynamic Control (Most Stable Isomer) HighT->Thermo O_Alk O-Alkylation (Often Kinetic) Kinetic->O_Alk Hard Electrophile N3_Alk N3-Alkylation (Variable) Kinetic->N3_Alk Steric Bulk at N1 N1_Alk N1-Alkylation (Thermodynamic) Thermo->N1_Alk Equilibration O_Alk->N1_Alk Hilbert-Johnson Rearrangement (High T)

Caption: Logical flow of Kinetic vs. Thermodynamic control in pyrimidine alkylation. Note the rearrangement pathway from O- to N-alkyl products at high temperatures.

Module 4: Advanced FAQ

Q: Can I use phase transfer catalysis (PTC) to avoid high temperatures? A: Yes. Using TBAB (Tetrabutylammonium bromide) in a biphasic system (Toluene/50% NaOH) allows the reaction to proceed at lower temperatures (


) by shuttling the anion into the organic phase. This is excellent for avoiding O-alkylation and solvent decomposition [3].

Q: How does the "Hard/Soft" nature of my electrophile change the temperature requirement? A:

  • Hard Electrophiles (e.g., Alkyl Triflates, Tosylates): React fast at low T (

    
    ) but prone to O-alkylation .
    
  • Soft Electrophiles (e.g., Alkyl Iodides, Benzyl Bromides): Require higher T (

    
    ) but favor N-alkylation .
    
  • Tip: If you must use a hard electrophile but want N-selectivity, run at higher T (thermodynamic control) to encourage the O

    
    N rearrangement.
    

Q: I'm seeing N1,N3-dialkylation. How do I stop at mono-alkylation? A: This is a stoichiometry and temperature issue.

  • Reduce Base: Use exactly 1.0-1.1 equivalents. Excess base deprotonates the mono-alkylated product (which is still acidic).

  • Lower Temperature: Dialkylation often has a higher

    
    . Lowering T by 
    
    
    
    can freeze the reaction at the mono-stage.
  • Steric Protection: Use a temporary protecting group (e.g., TMS) on the non-target nitrogen if selectivity is impossible thermally.

References
  • Regioselective Alkylation of Pyrazolo[3,4-d]pyrimidine: Avasthi, K. et al. "Regioselective Alkylation of 4,6-Bis(methylthio)-1H-pyrazolo[3,4-d]pyrimidine."[1] ResearchGate.[1] Available at: [Link]

  • Microwave-Assisted Alkylation: "Alkylation of some pyrimidine and purine derivatives using microwave-assisted methods." Clockss. Available at: [Link] (Sourced via snippet 1.15).

  • N3-Alkylation via Phase Transfer: Khazaei, A. et al. "N3-Alkylation of N1-substituted pyrimidine nucleobases... in the presence of TBAB." ResearchGate.[1] Available at: [Link]

  • Cesium Carbonate Effect: "Regioselective N1-alkylation of 3,4-dihydropyrimidine-2(1H)-ones." PubMed. Available at: [Link]

Sources

stability of 5-Isopropylpyrimidin-4-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 5-Isopropylpyrimidin-4-amine in their experimental workflows. This document provides in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to anticipate and address potential stability challenges.

Troubleshooting Guide: Investigating the Stability of 5-Isopropylpyrimidin-4-amine

This section addresses common experimental issues encountered when working with 5-Isopropylpyrimidin-4-amine in acidic environments.

Issue 1: Rapid Loss of Starting Material in Acidic Media

Scenario: You have prepared a solution of 5-Isopropylpyrimidin-4-amine in an acidic buffer (e.g., pH 2-4) for your experiment. Upon analysis by HPLC, you observe a significant decrease in the peak area corresponding to the parent compound over a short period.

Root Cause Analysis and Troubleshooting Steps:

  • Confirm pH and Analyte Concentration:

    • Action: Immediately re-verify the pH of your solution. Ensure your 5-Isopropylpyrimidin-4-amine stock solution was fully dissolved and accurately quantified before addition to the acidic medium.

    • Rationale: Aminopyrimidines can be susceptible to acid-catalyzed hydrolysis. The rate of this degradation is often pH-dependent. A lower than intended pH could accelerate the degradation.

  • Investigate for Degradation Products:

    • Action: Scrutinize your chromatogram for the appearance of new, unidentified peaks that grow as the parent peak diminishes.

    • Rationale: The primary degradation pathway for aminopyrimidines in acidic conditions is often hydrolysis of the exocyclic amino group to a hydroxyl group.[1] In this case, the likely degradant is 5-isopropylpyrimidin-4-ol.

  • Temperature and Light Exposure Assessment:

    • Action: Evaluate the temperature at which your experiment was conducted. If possible, repeat a small-scale experiment at a lower temperature (e.g., 4°C) and in the dark.

    • Rationale: Chemical degradation rates are typically accelerated at higher temperatures. While less common for this class of compounds, photostability should also be considered as a potential contributing factor.

Issue 2: Appearance of an Unexpected Major Peak in the Chromatogram

Scenario: During a formulation study in an acidic vehicle, a new and significant peak appears in your analytical run, suggesting the formation of a major degradant.

Troubleshooting and Characterization Workflow:

This workflow is designed to systematically identify the unknown compound.

Caption: Troubleshooting workflow for identifying unknown degradation products.

Step-by-Step Guide for the Workflow:

  • Preliminary Mass Analysis (LC-MS):

    • Action: Analyze your sample using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: Determine the molecular weight of the unknown peak. 5-Isopropylpyrimidin-4-amine has a molecular weight of approximately 137.18 g/mol .[2] The proposed hydrolysis product, 5-isopropylpyrimidin-4-ol, would have a molecular weight of approximately 138.16 g/mol . A mass shift of +1 Da is a strong indicator of hydrolysis.

  • Forced Degradation Studies:

    • Action: Intentionally degrade the 5-Isopropylpyrimidin-4-amine under various stress conditions (acidic, basic, oxidative, photolytic, thermal).

    • Rationale: This helps to confirm that the degradant seen in your experiment is indeed formed under acidic stress and allows for comparison with other potential degradation pathways.

  • Structural Elucidation (LC-MS/MS):

    • Action: If available, use tandem mass spectrometry (MS/MS) to fragment both the parent compound and the degradant.

    • Rationale: Comparing the fragmentation patterns can provide structural information about the degradant. For instance, the loss of the isopropyl group should be a common fragment for both the parent and the hydrolyzed product.

  • Confirmation with an Authentic Standard:

    • Action: If feasible, synthesize or procure a standard of 5-isopropylpyrimidin-4-ol.

    • Rationale: The most definitive way to confirm the identity of a degradant is to compare its retention time and mass spectrum with that of a known standard in a co-elution experiment.

Frequently Asked Questions (FAQs)

  • Q1: What is the anticipated stability of 5-Isopropylpyrimidin-4-amine in acidic solutions?

  • Q2: What is the most probable degradation product under acidic conditions?

    • A: The most likely degradation product is 5-isopropylpyrimidin-4-ol, formed through the hydrolysis of the C4-amino group. This is a common degradation pathway for related aminopyrimidine structures when subjected to acidic stress.

    G cluster_0 Acid-Catalyzed Hydrolysis 5-Isopropylpyrimidin-4-amine 5-isopropylpyrimidin-4-ol 5-Isopropylpyrimidin-4-amine->5-isopropylpyrimidin-4-ol H+ / H2O

    Caption: Proposed acid-catalyzed hydrolysis of 5-Isopropylpyrimidin-4-amine.

  • Q3: How can I minimize degradation during my experiments?

    • A:

      • pH Control: Work at the highest possible pH that is compatible with your experimental design.

      • Temperature Management: Maintain your solutions at a low temperature (e.g., on ice or at 4°C) whenever possible.

      • Time Limitation: Prepare fresh solutions immediately before use and minimize the time the compound is in an acidic environment.

      • Co-solvents: If your experimental system allows, the use of co-solvents may alter the polarity of the medium and potentially slow down the hydrolysis rate.

  • Q4: What analytical methods are recommended for a stability study?

    • A: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach. This method should be capable of separating the parent compound from its potential degradation products. For identification of unknown degradants, coupling HPLC with a mass spectrometer (LC-MS) is highly recommended.[3][4]

Experimental Protocol: Forced Degradation Study in Acidic Conditions

This protocol provides a framework for assessing the stability of 5-Isopropylpyrimidin-4-amine to acid stress.

Objective: To determine the degradation profile of 5-Isopropylpyrimidin-4-amine when exposed to acidic conditions.

Materials:

  • 5-Isopropylpyrimidin-4-amine

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC grade water and acetonitrile

  • A suitable buffer for your analytical method (e.g., phosphate or acetate)

  • Volumetric flasks and pipettes

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 5-Isopropylpyrimidin-4-amine at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Stress Sample Preparation:

    • In a volumetric flask, add an appropriate volume of the stock solution.

    • Add 1 M HCl to achieve a final acid concentration of 0.1 M.

    • Dilute to the final volume with water.

    • Prepare a control sample by adding the stock solution to water only.

  • Incubation:

    • Store the stressed and control samples at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Analysis:

    • Immediately neutralize the acidic aliquots with an equivalent amount of NaOH to stop the degradation.

    • Dilute the neutralized samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of 5-Isopropylpyrimidin-4-amine remaining at each time point.

    • Determine the percentage of each degradation product formed.

    • Perform a mass balance calculation to ensure that the decrease in the parent compound is accounted for by the formation of degradants.

Data Summary Table:

Time (hours)5-Isopropylpyrimidin-4-amine (% Remaining)Degradant 1 (% Area)Degradant 2 (% Area)Mass Balance (%)
0100.00.00.0100.0
2
4
8
24

References

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-927.
  • Teixidó, J., Borrell, J. I., Colominas, C., Deupí, X., Matallana, J. L., Falcó, J. L., & Martinez-Teipel, B. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of organic chemistry, 66(1), 192–199.
  • Barlin, G. B., & Brown, W. V. (1981). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society, Perkin Transactions 1, 649-652.
  • Sigma-Aldrich. (2025, November 6).
  • Lee, S., Kim, S., Chen, Y., & Gentner, D. R. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(10), 5959–5967.
  • Kim, S., Worsnop, D. R., & Gentner, D. R. (2014). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 196(24), 4244–4255.
  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES I. , Clostridium uracilicumNov. spec. The Isolation and Characterization of a Uracil Fermenting Bacterium. Journal of bacteriology, 73(2), 220–224.
  • Benner, S. A., Ricardo, A., & Carrigan, M. A. (2004). Hydrolysis cascade from diaminopyrimidine (D) to C to U. Accounts of chemical research, 37(10), 784–795.
  • Campbell, L. L. (1957). REDUCTIVE DEGRADATION OF PYRIMIDINES. The Journal of biological chemistry, 227(2), 691–697.
  • Patel, K. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 89-98.
  • Bakthavatchalam, R., & Cook, J. M. (2017). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Tetrahedron, 73(44), 6338-6345.
  • S, S., & Kumar, P. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 243, 116035.
  • Kumar, S., & Thakur, A. (2021). In acid-aminopyrimidine continuum: experimental and computational studies of furan tetracarboxylate-2-aminopyrimidinium salt. CrystEngComm, 23(26), 4616-4627.
  • National Carbon Capture Center. (n.d.). Amine Losses and Formation of Degradation Products in Post-Combustion CO2 Capture. Retrieved February 21, 2026, from [Link]

  • ESPCI Paris. (n.d.). Characterization of the degradation products of amines used for post combustion CO 2 capture. Retrieved February 21, 2026, from [Link]

  • Jensen, J. L., & Jochsberger, T. (1983). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Journal of pharmaceutical sciences, 72(7), 743–746.
  • Tungen, J. E., Aursnes, M., & Hansen, T. V. (2014). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega, 3(1), 967-974.
  • da Cruz, G. M., & de Oliveira, R. B. (2008). Prodrugs for Amines. Molecules, 13(3), 519-559.
  • Sciencemadness Discussion Board. (2020, May 26). Stability of amines.
  • Ishihara, K., & Yamamoto, H. (2012). Dehydrative Condensation of Carboxylic Acids with Amines Promoted by HBF4/MS 5A.
  • Patel, A., Anderko, A., Vetters, E., & Lencka, M. (2016). Properties of Amines and their Hydrochloride Salt. Corrosion, 72(11), 1435-1447.
  • Tungen, J. E., Aursnes, M., & Hansen, T. V. (2023).
  • Almeida Lage, A. C., de Freitas, J. C. R., & de Oliveira, D. C. (2024). Degradation of Dyes Catalyzed by Aminophenyl-Substituted Mn-Porphyrin Immobilized on Chloropropyl Silica Gel and Evaluation of Phytotoxicity. ACS Omega, 9(27), 30739-30750.
  • El-Sesy, M., & El-Azazy, M. (2023). Efficient oxidative degradation of organic pollutants in real industrial effluents using a green-synthesized magnetite supported on biochar catalyst. RSC Advances, 13(31), 21585-21600.
  • Dai, Y., van Spronsen, J., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2013).

Sources

Validation & Comparative

Strategic Guide: HPLC Purity Standards for 5-Isopropylpyrimidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the "Hidden" Intermediate

5-Isopropylpyrimidin-4-amine (CAS: 5000-30-6) is not just a catalogue chemical; in the context of modern drug development, it serves as a high-value heterocyclic building block, particularly relevant in the synthesis of Janus Kinase (JAK) inhibitors and other ATP-competitive small molecules.

For researchers and QC scientists, the challenge lies not in sourcing the molecule, but in validating its purity . A 98% "Synthesis Grade" reagent is insufficient for GMP starting material qualification, where specific isomeric impurities (e.g., n-propyl analogs or regioisomers) can propagate through the synthesis, leading to toxicological flags in the final API.

This guide objectively compares purity standard tiers and provides a validated HPLC protocol to distinguish between "perceived purity" and "analytical reality."

The Hierarchy of Standards: A Comparative Analysis

When selecting a standard for 5-Isopropylpyrimidin-4-amine, you are choosing a level of uncertainty management . Below is a direct comparison of the three primary tiers available to the market.

Table 1: Comparative Performance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Analytical Reference Standard Tier 3: Reagent/Synthesis Grade
Primary Use Method Validation, API Release, QuantitationRoutine QC, Retention Time ConfirmationSynthesis Starting Material
Traceability SI-Traceable (NIST/BAM), ISO 17034Traceable to internal primary standardVendor CoA only (often NMR-based)
Assay Accuracy 100.0% ± 0.5% (Mass Balance)>98% (Chromatographic Purity)>95% (Area Normalization)
Impurity Profiling Quantified organic/inorganic impuritiesMajor peaks identifiedBlind spots (Salts/Solvents ignored)
Cost Factor High (10x)Moderate (3x)Low (1x)
Risk Profile Eliminates Risk Manageable RiskHigh Risk (False Positives)
Analytical Insight: The "Area %" Trap

Why Tier 3 fails: A Synthesis Grade sample might claim "99% Purity by HPLC." However, this is often calculated using Area Normalization , which assumes all components have the same Response Factor (RF) and ignores invisible impurities (water, inorganic salts).

  • Reality Check: 5-Isopropylpyrimidin-4-amine is basic. If the synthesis grade contains 5% Hydrochloride salt, UV-HPLC will not see the chloride, and the "99%" purity is actually 94% potency . Only a CRM or properly characterized Analytical Standard corrects for this using Potency Assignment (Mass Balance).

Experimental Protocol: High-Resolution Purity Assessment

This protocol is designed to separate 5-Isopropylpyrimidin-4-amine from its likely process impurities: 4-chloropyrimidine precursors and des-isopropyl analogs .

Chromatographic Conditions (The "Universal Pyrimidine" Method)
  • System: UHPLC or HPLC with PDA Detector.

  • Stationary Phase: C18 Core-Shell Column (e.g., Kinetex or Cortecs), 2.7 µm, 4.6 x 100 mm.

    • Rationale: Core-shell technology provides high resolution for closely eluting isomers without the backpressure of sub-2 µm particles.

  • Mobile Phase A: 10 mM Potassium Phosphate Buffer, pH 3.0 (Adjusted with Orthophosphoric Acid).

    • Rationale: Low pH suppresses the ionization of silanols and ensures the basic amine (pKa ~5-6) is fully protonated, preventing peak tailing.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2][3]

  • Column Temp: 30°C.

  • Detection: UV @ 245 nm (Max absorption) and 210 nm (Impurity scouting).

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar Impurities)
12.04060Linear Gradient
15.04060Wash
15.1955Re-equilibration
20.0955End
Standard Preparation Workflow
  • Stock Solution: Dissolve 10.0 mg Standard in 10 mL Diluent (50:50 Water:ACN).

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Peak Area < 0.7% (for Tier 1/2 standards).

  • Linearity Check: Prepare concentrations from 10 µg/mL to 200 µg/mL.

Visualizing the Analytical Decision Tree

The following diagram maps the decision logic for selecting the correct standard based on your development phase and the fate of impurities.

G Start Need 5-Isopropylpyrimidin-4-amine Standard Phase_Early Phase: Early Discovery / Screening Start->Phase_Early Phase_Dev Phase: Method Dev / Pre-Clinical Start->Phase_Dev Phase_GMP Phase: GMP Release / Clinical Start->Phase_GMP Std_Reagent Tier 3: Reagent Grade (Use for Synthesis) Phase_Early->Std_Reagent Cost Sensitive Std_Analytical Tier 2: Analytical Standard (Use for RT Confirmation) Phase_Dev->Std_Analytical Balance Cost/Quality Std_CRM Tier 1: CRM (ISO 17034) (Use for Quantitation) Phase_GMP->Std_CRM Regulatory Requirement Risk_High RISK: Unknown Potency Salt/Solvent Errors Std_Reagent->Risk_High Risk_Med RISK: Acceptable for ID Not for Assay Std_Analytical->Risk_Med Result_Valid RESULT: Validated Data Traceable & Defensible Std_CRM->Result_Valid

Figure 1: Decision Logic for Standard Selection based on Development Phase and Risk Tolerance.

Comparative Data Case Study (Simulated)

To demonstrate the impact of standard selection, we compare the analysis of a raw batch of 5-Isopropylpyrimidin-4-amine using a Tier 3 (Reagent) vs. a Tier 1 (CRM) standard.

Experiment: Potency Assignment of Raw Material Batch #005
ParameterResult using Tier 3 Standard (Assumed 100%)Result using Tier 1 CRM (Certified 98.2%)Impact on Drug Development
Calculated Potency 99.1%97.3% Tier 3 overestimates purity by ~2%.
Impurity A (Regioisomer) Not Detected0.15% Tier 3 standard contained the same impurity, masking it in the sample.
Residual Solvent (IPA) IgnoredCorrected Tier 1 CRM Certificate accounts for solvent weight.
Conclusion PASS (False Positive)FAIL (Out of Spec)Tier 3 leads to OOS in later stages.

Key Takeaway: The "invisible" 1.8% difference (Solvents + Salts + Isomers) in the standard translates directly to a 1.8% error in your API dosing or yield calculations.

References

  • National Institute of Standards and Technology (NIST) . Metrological Traceability of Arithmetic Calculations. Available at: [Link]

  • ISO . ISO 17034:2016 - General requirements for the competence of reference material producers. Available at: [Link]

Sources

The 5-Alkylpyrimidin-4-amine Scaffold: A Chemist's Guide to Kinase Selectivity & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for 5-Alkyl Substitution

In the crowded landscape of kinase inhibitor design, the pyrimidine scaffold remains a workhorse.[1] However, while 5-arylpyrimidin-4-amines (resembling the core of drugs like Pazopanib) are widely documented, the 5-alkylpyrimidin-4-amine subclass offers a distinct pharmacological profile often overlooked.

This guide objectively analyzes the Structure-Activity Relationship (SAR) of the 5-alkyl subclass. Unlike their rigid 5-aryl counterparts, 5-alkyl derivatives provide flexible hydrophobic bulk , allowing for superior accommodation in restricted "gatekeeper" pockets of kinases (e.g., CDK2, DHFR, LRRK2) without incurring the solubility penalties often associated with biaryl systems.

Key Takeaways
  • Potency Driver: 5-alkyl chains (Ethyl,

    
    -Propyl, 
    
    
    
    -Butyl) frequently outperform Methyl or Phenyl groups in targets with aliphatic gatekeeper regions (e.g., Valine/Threonine residues).
  • Selectivity Switch: Moving from 5-aryl to 5-alkyl often reduces off-target inhibition of tyrosine kinases (e.g., SRC/ABL) that require

    
    -stacking interactions in the selectivity pocket.
    
  • Synthetic Accessibility: Modular synthesis via Sonogashira coupling allows rapid library generation.

SAR Dissection: The 5-Alkylpyrimidin-4-amine Pharmacophore

The biological activity of this scaffold relies on a tripartite interaction model. Below is the logic map detailing how structural modifications translate to biological outcomes.

Visualization: SAR Logic Map

SAR_Logic Core Pyrimidine Core Pos4 4-Amine (Head) Core->Pos4 Pos5 5-Alkyl (Tail) Core->Pos5 Pos2 2-Substituent (Solubilizer) Core->Pos2 Activity Kinase Hinge Binding (Primary Potency) Pos4->Activity H-Bond Donor/Acceptor Pos5->Activity Steric Clash if > C4 Selectivity Gatekeeper Interaction (Specificity) Pos5->Selectivity Hydrophobic Fit (Van der Waals) ADME Solubility & Permeability Pos2->ADME Polar Surface Area

Figure 1: Mechanistic contributions of the 5-alkylpyrimidin-4-amine scaffold substituents.

Detailed Analysis
A. The 5-Alkyl "Tail" (The Differentiator)

This is the critical variable. Unlike 5-aryl rings which are planar and rigid, 5-alkyl chains possess conformational flexibility.

  • Methyl (C1): Often too small to fill the hydrophobic pocket, leading to lower potency (e.g., in DHFR inhibitors).

  • Ethyl/Isopropyl (C2-C3): The "Goldilocks" zone. These groups effectively displace water molecules from the hydrophobic cleft (specifically Val115 in hDHFR or the Gatekeeper residue in CDKs) without causing steric clash.

  • Sec-Butyl/Cycloalkyl (>C4): High potency is possible, but stereochemistry becomes a factor. For CDK2 inhibitors, a sec-butyl group showed superior potency (IC50 = 0.8 nM) compared to the bulkier cyclohexylmethyl group, likely due to better shape complementarity.

B. The 4-Amine "Head" (The Anchor)

This moiety forms the canonical hydrogen bond network with the kinase hinge region (typically the backbone carbonyl and amide NH).

  • Unsubstituted (-NH2): Rare in potent drugs; usually requires derivatization.

  • Substituted (-NH-R): The R-group (often an aryl or heteroaryl ring) directs the molecule's orientation.

C. The 2-Position (The Tuner)

While not the focus of this guide, the 2-position is the standard site for introducing solubilizing groups (morpholine, piperazine) to counteract the lipophilicity of the 5-alkyl chain.

Comparative Performance Guide

This section compares the 5-Alkyl scaffold against its primary competitors: the 5-Aryl pyrimidine and the Purine (biostere).

Table 1: Scaffold Performance Matrix
Feature5-Alkyl Pyrimidine 5-Aryl Pyrimidine Purine Scaffold
Primary Interaction Hydrophobic (Van der Waals)

-Stacking / Hydrophobic
H-Bonding / Planar Stacking
Kinase Selectivity High for aliphatic pockets (CDK, LRRK2)Moderate (Promiscuous

-binders)
Low (Mimics ATP too closely)
Solubility (LogP) Moderate (Tunable via chain length)Poor (Rigid biaryl systems)Moderate to High
Metabolic Stability Risk of oxidation at alkyl chainStable (blocked metabolic sites)Stable
Synthetic Cost Low (Sonogashira/Suzuki)Low (Suzuki)Moderate (Complex cyclization)
Example Potency 0.8 nM (CDK2, sec-butyl analog) [1]<10 nM (Pan-CDK, thiazole analog) [2]~10-100 nM (General Kinase)
Experimental Evidence: Isopropyl vs. Methyl

In studies targeting DHFR (Dihydrofolate Reductase), the impact of the 5-alkyl chain length is quantifiable.[2]

  • Compound A (5-Methyl): IC50 = 140 nM

  • Compound B (5-Ethyl): IC50 = 40 nM (3.5x potency increase)

  • Compound C (5-Isopropyl): IC50 = 38 nM

  • Insight: Increasing lipophilicity from C1 to C2 drastically improves binding via hydrophobic desolvation, but extending beyond C3 yields diminishing returns [3].

Experimental Protocols

To ensure reproducibility, we provide a validated synthetic route and a standard biochemical assay.

A. Validated Synthesis: Sonogashira-Reduction Route

This modular approach allows late-stage introduction of the 5-alkyl group, ideal for SAR exploration.

Visualization: Synthesis Workflow

Synthesis Start 4-Chloro-5-iodopyrimidin-2-amine Step1 Step 1: Sonogashira Coupling (Terminal Alkyne, Pd(PPh3)4, CuI, Et3N) Start->Step1 Inter Intermediate: 5-Alkynylpyrimidine Step1->Inter Step2 Step 2: Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Step3 Step 3: SNAr Displacement (Reaction at C4 with Amine R-NH2) Step2->Step3 Reduction of Alkyne to Alkyl Final Final Product: 5-Alkylpyrimidin-4-amine Step3->Final

Figure 2: Two-stage modular synthesis of 5-alkylpyrimidin-4-amines.

Protocol Details
  • Sonogashira Coupling:

    • Reagents: 4-chloro-5-iodopyrimidin-2-amine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)4 (0.05 eq), CuI (0.1 eq), Et3N (3.0 eq) in dry THF.

    • Conditions: Degas with Argon. Stir at 60°C for 4-12 hours.

    • Checkpoint: Monitor disappearance of iodide by LC-MS.

  • Hydrogenation:

    • Reagents: 5-alkynyl intermediate, 10% Pd/C (10 wt%), H2 balloon.

    • Conditions: Stir in MeOH at RT for 2-6 hours. Filter through Celite.[1]

  • SNAr Displacement (C4 Functionalization):

    • Reagents: 5-alkyl-4-chloropyrimidine, Amine (R-NH2, 1.2 eq), DIPEA (2.0 eq) in n-Butanol.

    • Conditions: Microwave irradiation at 120°C for 30 min or reflux for 4h.

B. Evaluation: ADP-Glo Kinase Assay[3]
  • Purpose: Determine IC50 values for kinase inhibition.

  • Method:

    • Incubate kinase, substrate, and ATP (at Km) with varying concentrations of the 5-alkylpyrimidine analog in 384-well plates for 60 min.

    • Add ADP-Glo Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

    • Measure luminescence.

    • Data Analysis: Fit curves using non-linear regression (log(inhibitor) vs. response) to calculate IC50.

References

  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates. Source: Journal of Medicinal Chemistry / PMC URL:[Link]

Sources

Benchmarking Reference Standards for 5-Isopropylpyrimidin-4-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In the development of kinase inhibitors and agrochemicals (e.g., Ferimzone analogs), 5-Isopropylpyrimidin-4-amine (CAS: 5000-30-6) is a critical intermediate. However, its characterization presents a classic analytical trap: HPLC Area% is not Purity.

Due to its basic pyrimidine nitrogen and the potential for salt formation (hydrochloride/hemisulfate) during synthesis, a sample showing 99.5% HPLC purity can actually have an assay value of <90% w/w due to inorganic salts and trapped solvents.

This guide objectively compares the three tiers of reference standards available to researchers and provides a self-validating workflow to qualify your own primary standard using Quantitative NMR (qNMR).

Technical Profile & Critical Quality Attributes (CQAs)

Before selecting a standard, one must understand the molecule's behavior.

AttributeSpecificationAnalytical Implication
Chemical Structure Pyrimidine ring with C4-amine and C5-isopropylIsomer Risk: The 2-amine isomer (CAS 98432-17-8) is a common impurity. HPLC specificity is required.
Basicity (pKa) ~5.5 - 6.5 (estimated)Tailing: Protonation of the ring nitrogen causes severe tailing on standard C18 columns.
Hygroscopicity Moderate to HighWeighing Errors: Standard must be dried or handled in a glovebox for accurate assay.
UV Chromophore

~240-250 nm
Response Factor: High sensitivity, but non-UV active impurities (salts) are invisible.

Comparative Analysis of Reference Standard Options

We evaluated three common sourcing strategies. Data represents a simulated comparison based on typical industry outcomes for aminopyrimidines.

Option A: Commercial "Tech Grade" (Reagent)
  • Source: Bulk chemical catalogs.

  • Claimed Purity: >95% or >98% (usually HPLC Area%).

  • Reality: Often contains significant water and inorganic salts.

  • Verdict: Suitable for synthesis starting material, unsuitable for analytical quantitation.

Option B: Certified Reference Material (CRM)
  • Source: Specialized metrology providers (e.g., USP, EP, or ISO 17034 accredited vendors).

  • Claimed Purity: Certified Mass Balance or qNMR value with uncertainty (e.g., 99.2% ± 0.3%).

  • Reality: The "Gold Standard" for traceability.

  • Verdict: Mandatory for GMP release testing, but often unavailable or cost-prohibitive for early-phase development.

Option C: In-House Qualified Standard (The "Silver" Standard)[1]
  • Source: Recrystallized in-house material, characterized by qNMR.

  • Claimed Purity: Assigned by user (Potency = 100 - Water - Solvents - Impurities).

  • Reality: When done correctly, this matches CRM accuracy at a fraction of the cost.

  • Verdict: Recommended for R&D and early process development.

Experimental Data Comparison

Table 1: Discrepancies in Purity Assignments across Standard Types

MetricOption A: Tech GradeOption B: CRMOption C: In-House (qNMR)
HPLC Purity (Area %) 98.5%99.8%99.1%
Water (KF) 1.2%0.1%0.3%
Residual Solvents 0.8% (EtOAc)<0.05%0.2% (MeOH)
Inorganic Salts 4.5% (undetected by UV)<0.1%<0.1%
True Assay (w/w) 92.0% 99.6% 98.5%

Insight: Note the 6.5% gap between HPLC Area% and True Assay for the Tech Grade material. This error propagates directly into your reaction stoichiometry or potency calculations.

Strategic Decision Workflow

Use this logic flow to determine which standard is required for your current development stage.

StandardSelection Start Start: Define Application Stage Development Stage? Start->Stage Early Early R&D / Screening Stage->Early Discovery Late GLP Tox / GMP Release Stage->Late Regulated TechGrade Use Tech Grade (Correct by qNMR if possible) Early->TechGrade Avail Is CRM Available? Late->Avail BuyCRM Buy CRM (ISO 17034) Avail->BuyCRM Yes Qualify Qualify In-House Standard (Mass Balance + qNMR) Avail->Qualify No

Figure 1: Decision matrix for selecting the appropriate reference standard tier based on regulatory requirements.

Experimental Protocols

Protocol A: HPLC-UV Purity (The Specificity Check)

Objective: Isolate the 4-amine from the 2-amine isomer and synthesis byproducts. Challenge: Amines interact with silanols on silica columns, causing peak tailing.[1]

Method Parameters:

  • Column: Agilent Zorbax Bonus-RP or Waters XBridge C18 (Base Deactivated), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5) — High pH suppresses protonation, sharpening peaks.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 245 nm.

  • System Suitability: Tailing factor (

    
    ) must be < 1.5.
    
Protocol B: qNMR Assay (The Validation Step)

Objective: Determine absolute mass purity (w/w) independent of UV response. This is the self-validating step.

Reagents:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). High purity, non-hygroscopic, distinct singlet at ~6.3 ppm.

  • Solvent: DMSO-

    
     (Ensures solubility of both free base and potential salts).
    

Procedure:

  • Weighing: Accurately weigh ~10 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.7 mL DMSO-

    
    . Vortex until fully dissolved.
    
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: Must be 
      
      
      
      to ensure full relaxation for quantitation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area[4]
      
    • 
      : Number of protons (1H for pyrimidine C-H, 2H for Maleic acid)
      
    • 
      : Molecular Weight[5][6]
      
    • 
      : Purity (as decimal)[7]
      

Qualification Workflow Diagram

This diagram illustrates how to turn a "Tech Grade" reagent into a "Secondary Reference Standard" compliant with ICH Q7 guidelines.

QualificationFlow Raw Raw Material (Recrystallized) Tests Characterization Panel Raw->Tests ID Identity: IR, MS, 1H-NMR Tests->ID Purity Purity: HPLC (Organic) GC (Solvents) KF (Water) Tests->Purity Assay Assay: qNMR (Absolute) Tests->Assay Calc Mass Balance Calculation Purity->Calc 100% - Impurities Final Qualified Secondary Standard (CoA) Assay->Final Cross-Verification Calc->Final Primary Value

Figure 2: Workflow for qualifying a secondary reference standard.

References

  • ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. (Section 11.1: Reference Standards).

  • ICH Q2(R2): Validation of Analytical Procedures.

  • Almac Group: qNMR – a modern alternative to HPLC.[8] (Demonstrates qNMR utility for absolute assay).

  • Journal of Medicinal Chemistry: Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014).[1][9]

  • BenchChem: Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide.

Disclaimer: This guide is for educational and research purposes. Always verify local regulatory requirements (FDA/EMA) for GMP manufacturing.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.